molecular formula C5H14N2 B090330 N,2-Dimethyl-1,3-propanediamine CAS No. 1251384-75-4

N,2-Dimethyl-1,3-propanediamine

Cat. No.: B090330
CAS No.: 1251384-75-4
M. Wt: 102.18 g/mol
InChI Key: HKAXXLXZPQLQHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,2-Dimethyl-1,3-propanediamine is an organic compound with the molecular formula C5H14N2. It is a clear, colorless liquid that is fully miscible in water. This compound is a type of diamine, which means it contains two amine groups. It is used in various industrial applications, including the production of dyes, ion exchange resins, and as a curing agent for epoxy resins .

Preparation Methods

N,2-Dimethyl-1,3-propanediamine can be synthesized through a two-step process. The first step involves the reaction of dimethylamine with acrylonitrile to produce N,N-dimethylaminopropionitrile. This reaction is typically carried out in a fixed bed reactor at temperatures ranging from 10 to 120°C, with a molar ratio of dimethylamine to acrylonitrile of 10:1 to 1:1 . The second step involves the hydrogenation of N,N-dimethylaminopropionitrile to produce this compound. This step is carried out under high pressure (3 to 10 MPa) using a Raney-Nickel catalyst and an alcohol solution containing a small amount of alkali .

Chemical Reactions Analysis

N,2-Dimethyl-1,3-propanediamine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or other oxidizing agents for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceuticals

N,N-Dimethyl-1,3-propanediamine serves as an important pharmaceutical intermediate . It is utilized in the synthesis of various active pharmaceutical ingredients (APIs) due to its ability to undergo nucleophilic substitution reactions. This compound plays a critical role in the development of drugs targeting various conditions such as infections and chronic diseases .

Agrochemicals

In the agrochemical sector, DMAPA is employed as a building block for pesticides and herbicides . Its amine groups facilitate the formation of complex molecules that exhibit herbicidal and insecticidal properties. The compound's versatility allows it to be modified for specific agricultural applications, enhancing crop protection strategies .

Polymer Chemistry

N,N-Dimethyl-1,3-propanediamine is used in polymer chemistry as a curing agent and cross-linking agent. It enhances the mechanical properties of polymers and resins by promoting network formation during polymerization processes. This application is particularly valuable in the production of epoxy resins and polyurethane foams .

Chemical Synthesis

As a chemical intermediate , DMAPA is involved in various synthetic pathways. It is used in the production of surfactants, lubricants, and other industrial chemicals. The compound's reactivity makes it suitable for synthesizing complex organic molecules through condensation reactions .

Case Study 1: Synthesis of Pharmaceutical Compounds

A study demonstrated the use of N,N-dimethyl-1,3-propanediamine in synthesizing a novel class of antibiotics. The compound was reacted with various acyl chlorides to produce amides that exhibited potent antibacterial activity against resistant strains of bacteria. The yield and purity of the synthesized compounds were optimized using DMAPA as a key reagent .

Case Study 2: Development of Agrochemicals

Research highlighted DMAPA's role in developing a new herbicide formulation. By modifying the structure of existing herbicides with DMAPA derivatives, researchers achieved improved efficacy and reduced toxicity profiles. Field trials showed enhanced weed control with minimal environmental impact compared to conventional formulations .

Mechanism of Action

The mechanism of action of N,2-Dimethyl-1,3-propanediamine involves its interaction with various molecular targets and pathways. As a diamine, it can form hydrogen bonds and ionic interactions with other molecules, which can influence its reactivity and interactions in chemical and biological systems . The specific pathways and targets depend on the context in which the compound is used, such as in the synthesis of pharmaceuticals or polymers.

Comparison with Similar Compounds

N,2-Dimethyl-1,3-propanediamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications compared to other diamines.

Biological Activity

N,2-Dimethyl-1,3-propanediamine, also known as N,N'-dimethyl-1,3-propanediamine (DMAPA), is a diamine compound with significant biological activity. This article provides a comprehensive overview of its biological properties, including toxicity, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C5H16N2
  • Molecular Weight : 104.20 g/mol
  • CAS Number : 111-33-1
  • Solubility : Fully miscible in water at concentrations up to 1,000,000 mg/L at 25°C .

Biological Activity Overview

N,N'-Dimethyl-1,3-propanediamine has been studied for its various biological activities, including:

  • Toxicity : It exhibits moderate acute toxicity. The median lethal doses (LD50) reported in animal studies vary significantly, indicating potential risks associated with exposure. For example:
    • LD50 values range from 410 mg/kg to 1870 mg/kg in different studies involving rats and mice .
  • Sensitization and Irritation : The compound is known to cause skin sensitization and allergic dermatitis. In guinea pig maximization tests, it produced positive results for skin sensitization . Occupational exposure has led to reports of respiratory irritation among workers exposed to DMAPA vapors .
  • Corrosivity : Due to its alkaline nature, DMAPA can cause local corrosive effects on tissues upon contact .

Therapeutic Potential

Despite its toxicity profile, N,N'-dimethyl-1,3-propanediamine has potential applications in various fields:

  • Pharmaceutical Intermediate : It serves as an important raw material in the synthesis of pharmaceuticals and agrochemicals. Its role as a building block in organic synthesis highlights its utility in drug development .
  • Coordination Chemistry : Research indicates that DMAPA can form coordination compounds with metal ions, which may have implications for developing new materials with specific functionalities .

Case Study 1: Toxicological Assessment

A comprehensive assessment of DMAPA's toxicity was conducted where repeated oral exposure was linked to local effects due to its corrosive nature. Workers exposed to DMAPA reported respiratory issues and irritation of mucosal membranes .

Case Study 2: Coordination Complexes

Studies have shown that complexes formed with DMAPA exhibit selective sensing behavior towards various analytes. For instance, copper complexes derived from DMAPA have been synthesized and characterized for their potential use in environmental monitoring and sensor applications .

Summary of Findings

Biological ActivityFindings
Acute ToxicityLD50 values range from 410 mg/kg to 1870 mg/kg depending on the study .
Skin SensitizationPositive results observed in guinea pig tests; linked to allergic dermatitis .
CorrosivityLocal corrosive effects noted upon contact; significant concerns for occupational exposure .
Pharmaceutical UseImportant intermediate in drug synthesis and agrochemical production .
Coordination ChemistryForms complexes with metals; potential applications in sensors and materials science .

Properties

IUPAC Name

N',2-dimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-5(3-6)4-7-2/h5,7H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAXXLXZPQLQHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597563
Record name N~1~,2-Dimethylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251384-75-4
Record name N~1~,2-Dimethylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,2-Dimethyl-1,3-propanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,2-Dimethyl-1,3-propanediamine
Reactant of Route 2
Reactant of Route 2
N,2-Dimethyl-1,3-propanediamine
Reactant of Route 3
Reactant of Route 3
N,2-Dimethyl-1,3-propanediamine
Reactant of Route 4
N,2-Dimethyl-1,3-propanediamine
Reactant of Route 5
N,2-Dimethyl-1,3-propanediamine
Reactant of Route 6
N,2-Dimethyl-1,3-propanediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.